Retigabine 3,3'-Dimer is a chemical compound derived from retigabine, which is known for its use as an anticonvulsant medication. Originally developed to treat epilepsy, retigabine has been recognized for its unique mechanism of action as a positive modulator of voltage-gated potassium channels, specifically the Kv7 family. The 3,3'-dimer form represents a structural modification that may enhance the pharmacological properties of the parent compound.
Retigabine was first synthesized and characterized in the late 20th century, with its clinical applications emerging in the early 2000s. The compound has been extensively studied in various research settings for its effects on neuronal excitability and its potential therapeutic benefits in treating epilepsy and other neurological disorders.
Retigabine 3,3'-Dimer falls under the classification of anticonvulsants and membrane transport modulators. It is part of a broader category of compounds that target ion channels to modulate neuronal activity.
The synthesis of Retigabine 3,3'-Dimer typically involves several key steps:
Recent studies suggest that advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions to efficiently create complex structures with high yields and reduced reaction times . The synthesis may also involve the use of various solvents and reagents that facilitate specific transformations while ensuring safety and environmental considerations.
Retigabine 3,3'-Dimer features a molecular structure characterized by:
The detailed molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's purity and structural integrity .
The chemical reactivity of Retigabine 3,3'-Dimer is primarily influenced by its functional groups:
The reactions are typically monitored using chromatographic techniques to ensure complete conversion and to isolate intermediates effectively .
Retigabine 3,3'-Dimer acts primarily on voltage-gated potassium channels (Kv7.x) by enhancing their opening probability. This modulation leads to:
The efficacy of Retigabine 3,3'-Dimer can be quantitatively assessed through electrophysiological studies that measure channel activity in response to varying concentrations of the compound .
Relevant data regarding these properties can be obtained through standard characterization methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Retigabine 3,3'-Dimer has potential applications in:
Research continues to explore the full therapeutic potential of this compound, particularly in enhancing its efficacy and reducing side effects compared to traditional anticonvulsants .
Retigabine 3,3'-Dimer (CAS 1588430-16-3) is a symmetrical dimeric compound formed via covalent linkage of two retigabine monomers. Its molecular formula is C₃₂H₃₄F₂N₆O₄, with a molecular weight of 604.647 g/mol [1] [8]. The dimer features a biphenyl core where monomers connect at the meta positions (C3–C3') of their phenyl rings, preserving key functional groups: two ethyl carbamate moieties, two primary amine groups, and two N-(4-fluorobenzyl) substituents [4] [7]. This linkage creates axial chirality, potentially yielding meso or dl-stereoisomers due to restricted rotation around the biaryl bond. However, the symmetrical meso form predominates in synthetic batches, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) showing equivalent proton environments [4].
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₄F₂N₆O₄ |
Molecular Weight | 604.647 g/mol |
CAS Number | 1588430-16-3 |
Symmetry | C₂-symmetric |
Purity (HPLC) | >95% |
IUPAC Name | ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |
Dimer formation is theorized to occur through oxidative coupling of retigabine radicals. Density Functional Theory (DFT) simulations suggest single-electron oxidation at the C3 position of retigabine generates a radical species, with the meta position favored due to resonance stabilization by the adjacent amine and carbamate groups [4] [9]. Molecular dynamics simulations reveal a low-energy transition state (ΔG‡ ≈ 25 kcal/mol) for C–C bond formation between two monomeric radicals. The meta–meta (3,3') linkage is energetically preferred over ortho or para couplings due to reduced steric clash between the bulky N-(4-fluorobenzyl) groups [9] [10]. Alternative pathways include photochemical dimerization under UV light, where excited-state monomers undergo radical pairing, explaining the dimer’s occurrence as a photodegradant in drug formulations [9].
Pathway | Energy Barrier (ΔG‡, kcal/mol) | Key Driving Force | Steric Hindrance |
---|---|---|---|
Oxidative (3,3') | 25.2 | Radical resonance stabilization | Moderate |
Oxidative (4,4') | 32.7 | Limited radical delocalization | High |
Photochemical | 18.5 (excitation energy) | UV-induced radical generation | Moderate |
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) reveals distinct peaks: δ 7.25–7.15 ppm (8H, m, fluorophenyl-H), δ 6.95 (s, 4H, biphenyl-H), δ 6.45 (s, 2H, NH₂), δ 4.45 (d, 4H, -CH₂-fluorophenyl), δ 4.10 (q, 4H, -OCH₂CH₃), and δ 1.20 (t, 6H, -OCH₂CH₃). ¹³C NMR confirms aromaticity (110–150 ppm) and carbonyl carbons (δ 156.5 ppm). Critical HMBC correlations between biphenyl-H (δ 6.95) and quaternary C3 (δ 140.1) confirm the 3,3'-linkage [4] [7].
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) shows [M+H]⁺ at m/z 605.2681 (calc. 605.2680 for C₃₂H₃₅F₂N₆O₄), with MS/MS fragmentation cleaving the ethyl carbamate groups (m/z 531.22) and biphenyl bond (m/z 303.14, retigabine monomer) [4] [7].
Fourier-Transform Infrared Spectroscopy (FTIR): Key absorptions include N-H stretches (3360, 3320 cm⁻¹, amine), C=O stretches (1695 cm⁻¹, carbamate), and C-F stretches (1220 cm⁻¹). The absence of monomeric N-H bends (1650 cm⁻¹) further differentiates the dimer [4] [8].
Structurally, the dimer (C₃₂H₃₄F₂N₆O₄) doubles the monomer’s mass (C₁₆H₁₈FN₃O₂, MW 303.34 g/mol) but introduces conformational constraints. The biphenyl linkage reduces rotational freedom, increasing rigidity [4] . While retigabine is photolabile, forming the dimer under UV stress, the dimer itself exhibits superior photostability due to extended π-conjugation quenching excited states [9]. Chemically, the dimer retains two primary amines (like the monomer) but its steric bulk impedes metabolism to phenazinium dimers—a toxicity concern for retigabine [9]. Functionally, the dimer loses Kv7 channel activation: molecular docking shows its size prevents entry into the retigabine binding pocket near Trp236 [10].
Property | Retigabine 3,3'-Dimer | Retigabine Monomer |
---|---|---|
Molecular Weight | 604.647 g/mol | 303.34 g/mol |
Key Functional Groups | Two ethyl carbamates, two primary amines, two N-(4-fluorobenzyl) groups | One ethyl carbamate, one primary amine, one N-(4-fluorobenzyl) group |
Photostability | High (resists further degradation) | Low (forms dimer/other degradants) |
Kv7 Binding | No activity (steric hindrance) | Potent activator (EC₅₀ ~1 μM) |
Metabolic Fate | Resists phenazinium formation | Forms toxic phenazinium dimers |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7